molecular formula C16H13NO3S B2891823 (E)-3-(furan-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide CAS No. 2035000-65-6

(E)-3-(furan-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide

Cat. No. B2891823
CAS RN: 2035000-65-6
M. Wt: 299.34
InChI Key: HJKPAGWEDLVTCE-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide, also known as FTI-277, is a small molecule inhibitor that targets farnesyltransferase, an enzyme involved in protein prenylation. Protein prenylation is a post-translational modification process that adds a lipid group to the C-terminus of proteins, allowing them to anchor to the cell membrane and interact with signaling pathways. Farnesyltransferase inhibitors (FTIs) have been studied for their potential therapeutic applications in cancer, cardiovascular diseases, and neurodegenerative disorders.

Scientific Research Applications

Enantioselective Organic Synthesis

  • Green Organic Synthesis : Jimenez et al. (2019) reported the green synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation. This process involved the use of marine and terrestrial fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide, showcasing an environmentally friendly approach to synthesizing compounds with similar structures to (E)-3-(furan-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide (Jimenez et al., 2019).

Medicinal Chemistry Applications

  • Antiviral Activity : Lee et al. (2017) discovered that a similar compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, suppresses the enzymatic activities of the SARS coronavirus helicase. This demonstrates potential antiviral applications for structurally related compounds (Lee et al., 2017).

Chemistry of Furan and Thiophene Derivatives

  • Intramolecular Cyclization : Pevzner (2021) explored the cyclization of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, leading to various thiopyrano and furan derivatives. Such reactions are significant for understanding the reactivity and potential applications of furan and thiophene-containing compounds like (E)-3-(furan-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide (Pevzner, 2021).

Materials Science and Engineering

  • Solar Cell Applications : Kim et al. (2011) studied phenothiazine derivatives with furan linkers for use in dye-sensitized solar cells. The research highlighted the significance of furan derivatives in enhancing solar cell efficiency, indicating potential material science applications for (E)-3-(furan-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide (Kim et al., 2011).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(6-3-12-7-8-19-11-12)17-10-13-4-5-14(20-13)15-2-1-9-21-15/h1-9,11H,10H2,(H,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKPAGWEDLVTCE-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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